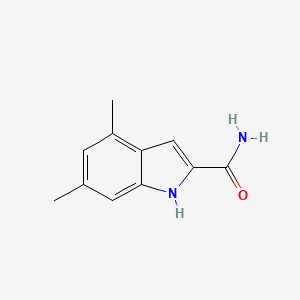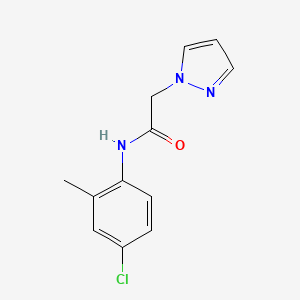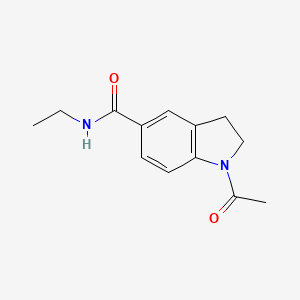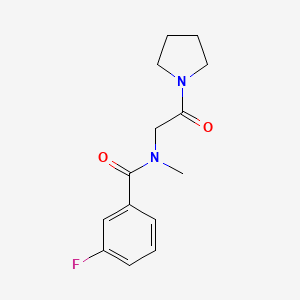![molecular formula C15H14FNO2 B7473100 [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7473100.png)
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone, also known as FPYMM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it has been suggested that [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone may act by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is its relatively simple synthesis method, which allows for large-scale production. However, the compound has limited solubility in water, which can make it challenging to work with in certain experiments. Additionally, further studies are needed to fully understand the safety and toxicity profile of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone.
Zukünftige Richtungen
There are several potential future directions for the study of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of analogs with improved solubility and potency. Another potential direction is the investigation of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a potential treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, the potential use of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a therapeutic agent in other disease states, such as inflammatory bowel disease, warrants further investigation.
Conclusion:
In conclusion, [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone is a synthetic compound with potential therapeutic applications in the fields of inflammation, cancer, and neurodegenerative diseases. The synthesis method has been optimized, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone as a therapeutic agent.
Synthesemethoden
The synthesis of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone involves the reaction of 2-fluoroacetophenone with furfural in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with pyrrolidine and formaldehyde to yield the final product. The synthesis method has been optimized to improve the yield and purity of [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone.
Wissenschaftliche Forschungsanwendungen
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. [5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone has also been investigated for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
[5-(2-fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-12-6-2-1-5-11(12)13-7-8-14(19-13)15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJYFVILIMTYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(2-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
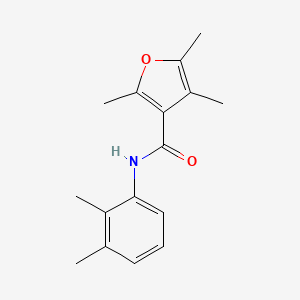
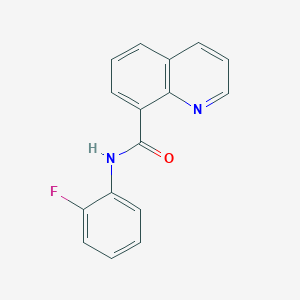

![1-Ethyl-3-[(2-methylphenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7473043.png)


![N-cyclohexyl-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473063.png)
